molecular formula C22H16N4O8 B11534652 4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate

4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11534652
M. Wt: 464.4 g/mol
InChI Key: WCAPIHDWMUXRJZ-YDZHTSKRSA-N
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Description

4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield amines or alcohols, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its structure also provides specific interactions with biological targets, making it useful in various scientific research applications .

Properties

Molecular Formula

C22H16N4O8

Molecular Weight

464.4 g/mol

IUPAC Name

[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C22H16N4O8/c1-33-19-8-4-15(5-9-19)21(27)24-23-13-14-2-6-20(7-3-14)34-22(28)16-10-17(25(29)30)12-18(11-16)26(31)32/h2-13H,1H3,(H,24,27)/b23-13+

InChI Key

WCAPIHDWMUXRJZ-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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